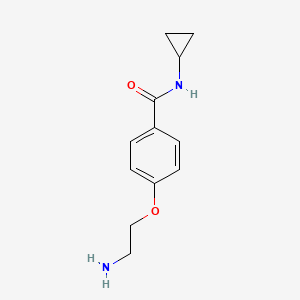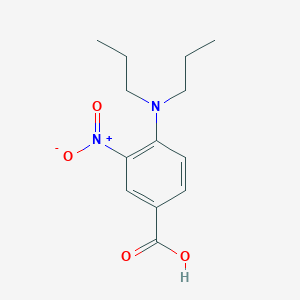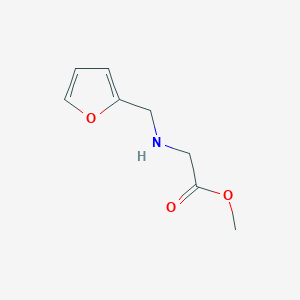
2-((furan-2-ilmetil)amino)acetato de metilo
Descripción general
Descripción
“Methyl 2-((furan-2-ylmethyl)amino)acetate” is a chemical compound with the CAS Number: 1019577-40-2 . It has a molecular weight of 169.18 and its IUPAC name is methyl [(2-furylmethyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-((furan-2-ylmethyl)amino)acetate” is a liquid at room temperature . It has a predicted boiling point of 230.1±25.0 °C and a predicted density of 1.125±0.06 g/cm3 . The predicted pKa value is 5.67±0.20 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Vinilfurano
Este compuesto se puede utilizar en la síntesis de derivados de vinilfurano como 5-acetoximetil-2-vinilfurano y 5-hidroximetil-2-vinilfurano, que tienen aplicaciones potenciales en síntesis orgánica y productos farmacéuticos .
Estudios de Actividad Biológica
Los derivados de furfural, incluidos los relacionados con el 2-((furan-2-ilmetil)amino)acetato de metilo, se estudian por sus actividades biológicas como propiedades antimicrobianas, antivirales, antioxidantes, antitumorales, antihistamínicas y fungicidas. Estos los convierten en valiosos ingredientes activos en la medicina y los agentes de protección de plantas .
Investigación de Potenciadores Cognitivos
Derivados como N-(furan-2-ilmetil)-N-metilprop-2-in-1-amina (F2MPA) se han evaluado por su potencial como potenciadores cognitivos con propiedades inhibidoras de la monoaminooxidasa (MAO). Esto sugiere que el this compound también podría explorarse para aplicaciones neurológicas similares .
Desarrollo de Agentes Antibacterianos
La investigación reciente se ha centrado en el diseño y la síntesis de nuevos derivados de furano con actividad antibacteriana. Este compuesto podría servir como precursor o intermedio en la síntesis de tales agentes .
Aplicaciones de la Reacción de Ugi
Se ha utilizado en reacciones de cuatro componentes de Ugi para sintetizar moléculas complejas a temperaturas ambientales, demostrando su utilidad en diversas síntesis químicas .
Síntesis de α-Aminoácidos Heterocíclicos
Los derivados de furano se han utilizado en la síntesis de nuevos α-aminoácidos heterocíclicos racémicos y compuestos de ácido diaminoácido, lo que indica aplicaciones potenciales en la síntesis de péptidos y el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Methyl 2-((furan-2-ylmethyl)amino)acetate is a complex organic compoundIt is known that furan derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 2-((furan-2-ylmethyl)amino)acetate may interact with various biological targets.
Mode of Action
The furan moiety in the compound could play a key role in these interactions .
Biochemical Pathways
Given the broad range of biological activities associated with furan derivatives , it’s likely that this compound could influence multiple pathways
Pharmacokinetics
The compound’s molecular weight (16918 g/mol) suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-((furan-2-ylmethyl)amino)acetate is a widely used chemical compound in scientific research, and has a variety of advantages for lab experiments. It is relatively inexpensive, and is available from a variety of sources. It is also relatively stable, and is not easily degraded by light or heat. In addition, it is soluble in a variety of solvents, making it easy to work with in the lab. However, Methyl 2-((furan-2-ylmethyl)amino)acetate is toxic if ingested, and should be handled with caution.
Direcciones Futuras
There are a variety of potential future directions for Methyl 2-((furan-2-ylmethyl)amino)acetate research. One potential direction is to further study the biochemical and physiological effects of Methyl 2-((furan-2-ylmethyl)amino)acetate, as well as its potential therapeutic applications. Another potential direction is to study the effects of Methyl 2-((furan-2-ylmethyl)amino)acetate on other enzymes and gene expression. In addition, further research could focus on the synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate and other related compounds, as well as the development of new methods for utilizing Methyl 2-((furan-2-ylmethyl)amino)acetate in scientific research.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 2-((furan-2-ylmethyl)amino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of Methyl 2-((furan-2-ylmethyl)amino)acetate to the active sites of enzymes .
Cellular Effects
Methyl 2-((furan-2-ylmethyl)amino)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, Methyl 2-((furan-2-ylmethyl)amino)acetate can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-((furan-2-ylmethyl)amino)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, Methyl 2-((furan-2-ylmethyl)amino)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-((furan-2-ylmethyl)amino)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-((furan-2-ylmethyl)amino)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to Methyl 2-((furan-2-ylmethyl)amino)acetate has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of Methyl 2-((furan-2-ylmethyl)amino)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Methyl 2-((furan-2-ylmethyl)amino)acetate can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-((furan-2-ylmethyl)amino)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of Methyl 2-((furan-2-ylmethyl)amino)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. For instance, Methyl 2-((furan-2-ylmethyl)amino)acetate may be transported into cells via amino acid transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of Methyl 2-((furan-2-ylmethyl)amino)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, Methyl 2-((furan-2-ylmethyl)amino)acetate may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



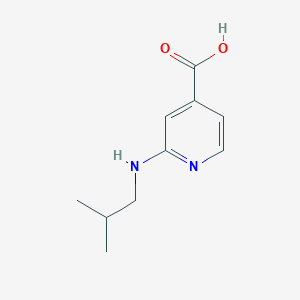
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
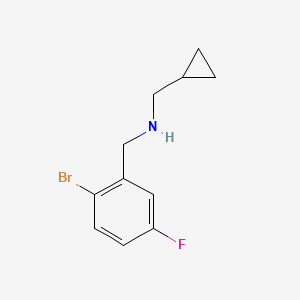
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)


![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)
